

Achromopeptidase and Its Homologs in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACHROMOPEPTIDASE

Cat. No.: B1167389

[Get Quote](#)

Introduction

Achromopeptidase is a powerful bacteriolytic enzyme preparation known for its high specificity in cleaving peptide bonds at the C-terminal side of lysine residues.[1][2][3] Originally isolated from *Achromobacter lyticus* (now reclassified and understood to be highly similar or identical to enzymes from *Lysobacter* species), it is a serine protease belonging to the trypsin-like (S1) family.[4][5][6][7] These enzymes are characterized by a conserved catalytic triad of Histidine, Aspartate, and Serine that facilitates the hydrolysis of peptide bonds.[5][8] Due to its lysine specificity, **Achromopeptidase**, often referred to as Lysyl Endopeptidase or Lys-C, is an invaluable tool in protein sequencing, proteomics, and peptide mapping.[1][2] This guide explores key homologous proteins to **Achromopeptidase** found in other bacteria, focusing on their characteristics, the experimental methods used to study them, and their functional contexts.

Key Homologous Protein: Lysyl Endopeptidase from *Lysobacter* enzymogenes

One of the most well-documented homologs, and likely the true original source of many commercial "**Achromopeptidase**" preparations, is the Lysyl Endopeptidase from *Lysobacter* enzymogenes.[3][6] Research has shown that the mature enzyme from *Lysobacter* sp. is enzymatically and structurally identical to the one from *Achromobacter lyticus*. [4] This enzyme is a highly specific endopeptidase that hydrolyzes lysyl bonds, including the often-resistant Lys-Pro bond.[9]

Comparative Quantitative Data

The functional and physical properties of Lysyl Endopeptidase from Lysobacter are virtually identical to those of Achromobacter Protease I, reflecting their homologous nature.

Parameter	Achromopeptidase (Achromobacter lyticus Protease I)	Lysyl Endopeptidase (Lysobacter sp.)
EC Number	3.4.21.50[3][10][11]	3.4.21.50[3][9]
Mature Protein Size	268 amino acids[5][12]	268-269 amino acids[4][9]
Molecular Weight	~27-30 kDa[2]	~27-30 kDa
Optimal pH	8.5 - 10.7[5]	Wide pH optimum, generally alkaline[4]
Catalytic Triad	His-57, Asp-113, Ser-194[5]	His-57, Asp-113, Ser-194 (by similarity)[9]
Specificity	C-terminal side of Lysine[12]	C-terminal side of Lysine, including Lys-Pro[9]
Inhibitors	DFP, PMSF, TLCK (serine protease inhibitors)[2]	DFP, PMSF, TLCK[2]
Stability	Stable in 4 M urea and 0.1% SDS[1]	Stable against denaturants[4]

Experimental Protocols

The methodologies for studying these bacterial proteases are well-established. Below are synthesized protocols based on common practices for expressing, purifying, and assaying these enzymes.

1. Protein Expression and Purification

This protocol outlines a typical workflow for obtaining purified lysyl endopeptidase from a bacterial culture.

- Step 1: Cultivation: A high-yield strain, such as *Lysobacter* sp. IB-9374, is cultured in a suitable medium (e.g., fish meal-based or soya fluff-starch medium) in shake flasks or a fermenter to promote secretion of the enzyme into the culture medium.[\[4\]](#)[\[13\]](#)
- Step 2: Crude Enzyme Preparation: The culture is centrifuged to pellet the bacterial cells. The resulting supernatant, which contains the secreted protease, is collected as the crude enzyme solution.[\[14\]](#)[\[15\]](#)
- Step 3: Ammonium Sulfate Precipitation: The crude enzyme is concentrated by slowly adding ammonium sulfate to 60-80% saturation while stirring in an ice bath. The precipitated proteins are collected by centrifugation (e.g., 12,000 rpm for 20 min at 4°C).[\[14\]](#)[\[15\]](#)
- Step 4: Dialysis: The protein pellet is redissolved in a minimal volume of a suitable buffer (e.g., 0.05 M Tris-HCl, pH 8.0-9.0) and dialyzed extensively against the same buffer to remove the ammonium sulfate.[\[14\]](#)[\[16\]](#)
- Step 5: Ion-Exchange Chromatography: The dialyzed sample is loaded onto a cation exchange resin column (e.g., Duolite C-10) or an anion-exchange column (e.g., DEAE-Sepharose), depending on the isoelectric point of the protein and the buffer pH.[\[13\]](#)[\[15\]](#)[\[17\]](#) The protein is eluted using a salt gradient (e.g., 0-1.0 M NaCl).
- Step 6: Gel Filtration Chromatography: Fractions containing protease activity are pooled, concentrated, and further purified using a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.[\[14\]](#)[\[15\]](#)
- Step 7: Purity Analysis: The purity of the final enzyme preparation is assessed by SDS-PAGE, which should show a single band at ~27-30 kDa.[\[2\]](#)[\[14\]](#)

2. Enzymatic Activity Assay

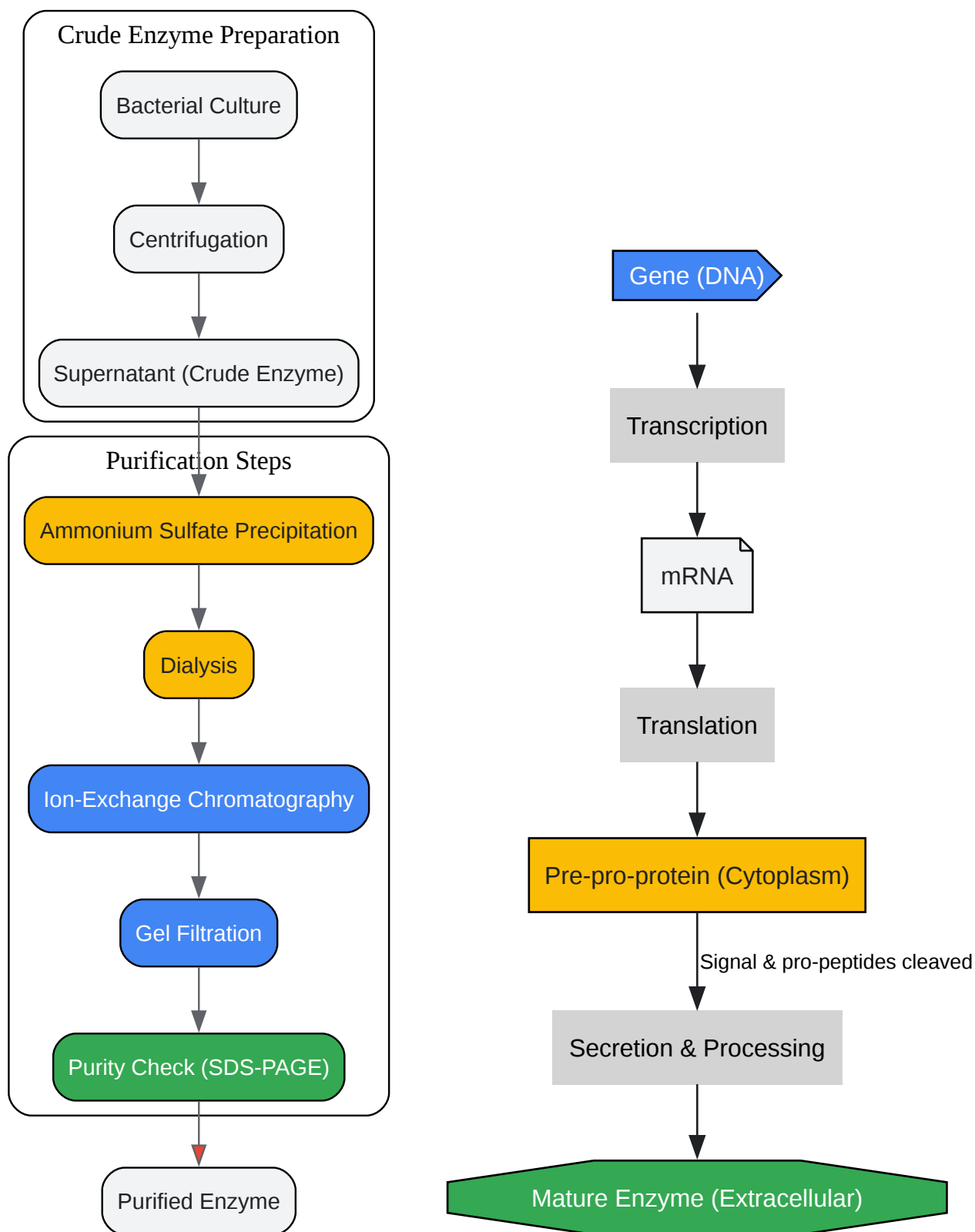
- Principle: The protease activity is quantified by measuring the rate of hydrolysis of a specific synthetic substrate, such as Tosyl-L-lysine methyl ester (TLCK) or a chromogenic substrate like Tos-Gly-Pro-Lys-p-nitroanilide (pNA). Cleavage of pNA releases p-nitroaniline, a yellow compound that can be measured spectrophotometrically.
- Procedure (using a chromogenic substrate):

- Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0).
- Add a known volume of the enzyme solution to the buffer in a cuvette and equilibrate at the desired temperature (e.g., 37°C).
- Initiate the reaction by adding the chromogenic substrate (e.g., Lys-pNA).
- Monitor the increase in absorbance at 405 nm over time using a spectrophotometer.
- The rate of reaction is calculated from the initial linear portion of the absorbance vs. time curve.^[2]
- Bacteriolytic Activity Assay:
 - Prepare a suspension of susceptible bacterial cells (e.g., *Micrococcus lysodeikticus*) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).^[7]
 - Add the enzyme solution to the cell suspension.
 - Monitor the decrease in absorbance at 600 nm, which corresponds to cell lysis.^{[7][18]} One unit of activity is often defined as the amount of enzyme that causes a change in A₆₀₀ of 0.001 per minute.^{[7][18][19]}

Visualizing Experimental and Biological Processes

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a typical purification workflow and the biological synthesis pathway for these enzymes.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lysyl Endopeptidase®, MS approved › Endoproteinases › Mass Spectrometry Reagents › SERVA Electrophoresis GmbH [serva.de]
- 2. dbaitalia.it [dbaitalia.it]
- 3. Lysyl endopeptidase - Wikipedia [en.wikipedia.org]
- 4. Lysobacter strain with high lysyl endopeptidase production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The primary structure and structural characteristics of Achromobacter lyticus protease I, a lysine-specific serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alphaslabs.co.uk [alphalabs.co.uk]
- 7. Achromopeptidase, Crude, Lytic Enzyme [fujifilmbiosciences.fujifilm.com]
- 8. Trypsin - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. uniprot.org [uniprot.org]
- 11. Protease 1 (Achromobacter lyticus) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Purification and Characterization of a Protease Produced by a Planomicrobium sp. L-2 from Gut of Octopus vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. Characterization of a trypsin-like protease from the bacterium Bacteroides gingivalis isolated from human dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Bacteria Achromopeptidase (MBS-0304) - Creative Biogene [microbiosci.creative-biogene.com]
- To cite this document: BenchChem. [Achromopeptidase and Its Homologs in Bacteria: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167389#homologous-proteins-to-achromopeptidase-in-other-bacteria]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com